molecular formula C17H16O B14282285 2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one CAS No. 135654-32-9

2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B14282285
CAS No.: 135654-32-9
M. Wt: 236.31 g/mol
InChI Key: BKIJMAXNSDLDNH-UHFFFAOYSA-N
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Description

2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a cyclopropyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-phenylcycloprop-2-en-1-one, followed by hydrolysis with perchloric acid . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(phenylamino)ethan-1-one: Similar structure but with an amino group instead of a cyclopropyl ring.

    1-(2-Phenylcyclopropyl)ethan-1-one: Similar structure but with a different substitution pattern on the cyclopropyl ring.

Uniqueness

2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its specific arrangement of phenyl and cyclopropyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

135654-32-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-phenyl-1-(1-phenylcyclopropyl)ethanone

InChI

InChI=1S/C17H16O/c18-16(13-14-7-3-1-4-8-14)17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

BKIJMAXNSDLDNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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